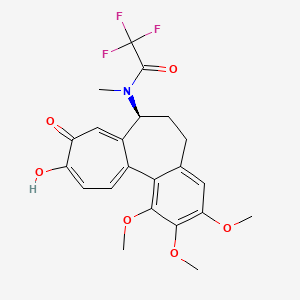

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

Description

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKNQBHEZDTGMU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652688 | |

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217782-80-3 | |

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Colchicine Analogs

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably as a treatment for gout.[1] Its potent biological activity stems from its ability to disrupt microtubule polymerization, a fundamental cellular process.[2] This mechanism of action has also made colchicine and its derivatives objects of intense interest in cancer research.[2][3] However, the therapeutic window of colchicine is narrow due to its toxicity. This has spurred the development of a vast library of colchicine analogs with modified structures aimed at enhancing therapeutic efficacy while reducing adverse effects.

This guide provides an in-depth technical overview of the synthesis of a specific analog, N-Trifluoroacetyl-N-methyl-deacetylcolchiceine. This compound is of interest for several reasons. The N-methyl-deacetylated core, also known as demecolcine, is itself a naturally occurring and less toxic analog of colchicine used as an antineoplastic agent.[1] The introduction of a trifluoroacetyl group serves as a stable protecting group for the secondary amine, which can be useful in subsequent synthetic modifications.[4] Understanding the synthesis of this compound provides a valuable blueprint for the chemical manipulation of the colchicine scaffold.

This document will detail the synthetic pathway, provide step-by-step experimental protocols, and offer insights into the rationale behind the chemical transformations involved.

Synthetic Strategy: A Multi-Step Approach from Colchicine

The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a multi-step process commencing from the readily available natural product, colchicine. The overall strategy involves the deacetylation of colchicine to form N-deacetylcolchiceine, followed by N-methylation to yield N-methyl-deacetylcolchiceine (demecolcine), and finally, trifluoroacetylation of the secondary amine.

Sources

- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bio-inspired synthesis and biological evaluation of a colchicine-related compound library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Antimitotic Mechanism of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

Foreword: A Note on Scientific Inference

The following technical guide delves into the mechanistic underpinnings of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine as a potent antimitotic agent. It is critical to preface this analysis with a note on the current landscape of available research. As of the latest literature surveys, specific, direct experimental data for this particular analog of colchicine is not extensively published. Therefore, this guide is constructed upon a robust foundation of scientific inference. The mechanism of action, experimental validations, and expected outcomes are extrapolated from the vast and well-documented body of knowledge surrounding its parent compound, colchicine, and a multitude of its structurally related analogs.[1][2][3][4][5][6][7][8][9] The principles of tubulin-binding, microtubule disruption, and cell cycle arrest, which are hallmarks of the colchicine family, are presumed to be conserved in N-Trifluoroacetyl-N-methyl-deacetylcolchiceine. This guide will, therefore, serve as both a comprehensive overview of the expected mechanism and a roadmap for its experimental validation.

Introduction: The Dynamic Cytoskeleton as a Therapeutic Target

The eukaryotic cytoskeleton is a highly dynamic and intricate network of protein filaments that provides structural integrity to the cell, facilitates intracellular transport, and plays a pivotal role in cell division.[10] Among the key components of the cytoskeleton are microtubules, which are hollow cylindrical polymers assembled from α- and β-tubulin heterodimers. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[2][11] Consequently, agents that can modulate microtubule dynamics have emerged as a cornerstone of cancer chemotherapy.[12][13][14] These agents are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. N-Trifluoroacetyl-N-methyl-deacetylcolchiceine belongs to the latter category, inheriting its mechanistic blueprint from the archetypal microtubule destabilizer, colchicine.[1][2]

The Colchicine Binding Site: A Nexus of Antimitotic Activity

Colchicine and its analogs exert their antimitotic effects by binding to a specific site on the β-tubulin subunit, aptly named the colchicine-binding site.[11][15] This binding event is not a simple inhibition; it is a sophisticated disruption of the delicate equilibrium of microtubule dynamics.

Mechanism of Tubulin Sequestration and Microtubule Depolymerization

The binding of a colchicine-site inhibitor to soluble tubulin heterodimers induces a conformational change in the tubulin molecule.[11] This altered conformation renders the tubulin dimer incapable of polymerizing onto the growing ends of microtubules. The binding of the drug-tubulin complex to the microtubule ends can be considered an "end-capping" or "poisoning" effect.[16] This effectively sequesters the available pool of functional tubulin, shifting the equilibrium towards microtubule depolymerization. The net result is a catastrophic failure in the formation and maintenance of the mitotic spindle.

Figure 1: Proposed mechanism of action for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine.

Structural Insights into N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

The chemical structure of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine suggests specific modifications to the colchicine scaffold that are likely to influence its biological activity.

-

N-Trifluoroacetyl Group: The presence of a trifluoroacetyl group in place of the acetyl group on the B-ring is a significant modification. The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially influencing its binding affinity for tubulin and its metabolic stability.[6]

-

N-Methyl Group: The addition of a methyl group on the nitrogen of the B-ring can impact the molecule's conformation and lipophilicity, which in turn can affect its cell permeability and interaction with the binding pocket on tubulin.[4]

-

Deacetylcolchiceine Core: The "deacetyl" part of the name indicates the removal of the acetyl group from the amino group at C7 of the B-ring, which is then substituted with the trifluoroacetyl and methyl groups. This position is known to be critical for the antimitotic activity of colchicinoids.[9]

Experimental Validation: A Trio of Foundational Assays

To empirically validate the presumed antimitotic mechanism of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, a series of well-established in vitro and cell-based assays are indispensable. The following protocols provide a robust framework for characterizing its activity.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[17][18][19] A change in the polymerization kinetics in the presence of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine would provide direct evidence of its interaction with tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or fluorescence of a reporter dye that preferentially binds to polymeric tubulin.[19]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine in DMSO.

-

Reconstitute lyophilized, purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[18]

-

Prepare a GTP stock solution (100 mM).

-

-

Reaction Setup:

-

In a 96-well plate, add the general tubulin buffer, the fluorescent reporter, and varying concentrations of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine.

-

Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.

-

Initiate the polymerization by adding GTP and purified tubulin to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence or absorbance at regular intervals for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence/absorbance versus time to generate polymerization curves.

-

Compare the curves of the treated samples to the controls to determine the inhibitory effect.

-

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubule Integrity

This cell-based imaging technique allows for the direct visualization of the microtubule network within cells, providing a qualitative and quantitative assessment of the compound's effect on the cytoskeleton.[20][21][22][23][24]

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific to tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network using a fluorescence microscope.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine for a defined period (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[18]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[18]

-

Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour.

-

Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the microtubule network using a fluorescence or confocal microscope.

-

Analyze the images for changes in microtubule morphology, such as depolymerization and fragmentation.

-

Figure 3: Workflow for immunofluorescence microscopy of microtubules.

Cell Cycle Analysis by Flow Cytometry

Since disruption of the mitotic spindle should lead to an arrest in the G2/M phase of the cell cycle, this assay is a crucial downstream validation of the antimitotic activity of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine.[25][26][27][28]

Principle: Cells are treated with the compound, and their DNA is stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[26]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells in suspension or adherent plates.

-

Treat the cells with varying concentrations of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by centrifugation.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[25]

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[27]

-

-

Flow Cytometry and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]

-

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Expected Quantitative Outcomes

While specific data for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is not available, we can anticipate its performance relative to colchicine based on structure-activity relationships of other analogs.[4][8][9]

| Parameter | Expected Outcome for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine | Rationale |

| IC50 in Tubulin Polymerization Assay | In the low micromolar to nanomolar range, potentially more potent than colchicine. | Modifications at the C7 amino group of the B-ring are known to significantly influence tubulin binding affinity.[9] |

| Cellular IC50 (e.g., in cancer cell lines) | In the nanomolar range. | Enhanced lipophilicity from the trifluoroacetyl and methyl groups may improve cell permeability.[4] |

| G2/M Cell Cycle Arrest | A significant increase in the percentage of cells in the G2/M phase with increasing drug concentration. | This is the hallmark of antimitotic agents that disrupt the mitotic spindle.[13] |

Conclusion and Future Directions

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a promising antimitotic agent that is predicted to act through the well-established mechanism of colchicine-site inhibitors: binding to β-tubulin, inhibiting microtubule polymerization, and inducing mitotic arrest. The specific chemical modifications on its B-ring may confer advantageous properties such as increased potency and improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a clear and robust pathway for the comprehensive characterization of this compound. Future research should focus on obtaining empirical data for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine to confirm these hypotheses and to explore its potential as a next-generation anticancer therapeutic.

References

- Bhattacharyya, B., Panda, D., Gupta, S., & Banerjee, M. (2008). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal Research Reviews, 28(1), 155-183.

-

ResearchGate. (n.d.). ChemInform Abstract: anti-Mitotic Activity of Colchicine and the Structural Basis for Its Interaction with Tubulin. Retrieved January 27, 2026, from [Link]

- Fortin, S., et al. (2011). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Molecules, 16(8), 6648-6660.

- Schindler, R. (1965). Structure-activity relationships in a series of colchicine analogs. Journal of Pharmacology and Experimental Therapeutics, 149(3), 409-416.

- Hastie, S. B. (1987). Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit. Biochemistry, 26(23), 7389-7396.

- De Martino, G., et al. (2003). N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines. Journal of Medicinal Chemistry, 46(18), 3847-3855.

-

ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved January 27, 2026, from [Link]

- Janke, C., & Magiera, M. M. (2020). The tubulin code in microtubule dynamics and information encoding. Nature Reviews Molecular Cell Biology, 21(6), 307-326.

- Field, J. J., et al. (2017). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 22(10), 1562.

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 27, 2026, from [Link]

- Byers, H. R., & Fujiwara, K. (1982). Visualization of microtubules of cells in situ by indirect immunofluorescence. Proceedings of the National Academy of Sciences, 79(17), 5337-5341.

- Quinn, F. R., Neiman, Z., & Beisler, J. A. (1981). Quantitative structure-activity relationships of colchicines against P388 leukemia in mice. Journal of Medicinal Chemistry, 24(5), 636-639.

- Pati, H., et al. (2022). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 7(34), 30121-30130.

- Mates, J. M., et al. (2020). N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity.

-

JoVE. (2017). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship. Retrieved January 27, 2026, from [Link]

- Nicolaou, K. C., et al. (2007). Bio-inspired synthesis and biological evaluation of a colchicine-related compound library. Proceedings of the National Academy of Sciences, 104(44), 17261-17266.

-

JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved January 27, 2026, from [Link]

- Choonate, P., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 27(19), 6296.

-

University of Virginia School of Medicine. (n.d.). Cell Cycle Analysis. Retrieved January 27, 2026, from [Link]

- Al-Salahi, R., et al. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 185, 111788.

- Ti, S. C., et al. (2016). Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure. Molecular Biology of the Cell, 27(22), 3567-3580.

- Eastman, A., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 37502.

- Asem, H., et al. (2023). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules, 28(18), 6549.

-

ResearchGate. (n.d.). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. Retrieved January 27, 2026, from [Link]

- Gupta, R. S. (1986). Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. Medical Hypotheses, 20(2), 147-157.

- Dracz, D., et al. (2021).

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved January 27, 2026, from [Link]

- Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, Chapter 28, Unit 28.5.

- Lee, K. H., et al. (1989). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. Journal of Medicinal Chemistry, 32(3), 609-613.

- Applegate, M. B., et al. (2010). Visualizing individual microtubules by bright field microscopy. Review of Scientific Instruments, 81(11), 113702.

- Lin, C. M., et al. (1992). Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. Journal of Medicinal Chemistry, 35(19), 3581-3588.

- Perez, E. A. (2009). Antimitotic drugs in the treatment of cancer.

Sources

- 1. Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships in a series of colchicine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships of colchicines against P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tubulin code in microtubule dynamics and information encoding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimitotic drugs in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. maxanim.com [maxanim.com]

- 20. pnas.org [pnas.org]

- 21. Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy [jove.com]

- 22. 在活细胞中观察微管动力学-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 23. researchgate.net [researchgate.net]

- 24. pubs.aip.org [pubs.aip.org]

- 25. wp.uthscsa.edu [wp.uthscsa.edu]

- 26. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. cancer.wisc.edu [cancer.wisc.edu]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, MS, IR) for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

Introduction

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a synthetic derivative of colchicine, a well-known natural product isolated from Colchicum autumnale. Colchicine and its analogs are of significant interest in medicinal chemistry due to their potent antimitotic activity, stemming from their ability to inhibit tubulin polymerization. The structural modification of the C-7 amino group, by replacing the natural acetyl group with a trifluoroacetyl group and adding a methyl group, can profoundly alter the compound's chemical properties, lipophilicity, and biological activity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine. Given the novelty of this specific analog, this guide synthesizes predictive data based on the well-established spectroscopic profiles of its parent compound, colchicine, and related analogs. This approach, rooted in the fundamental principles of spectroscopic interpretation, serves as a robust framework for researchers engaged in the synthesis, purification, and analysis of novel colchicinoids. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the rationale behind the predicted spectral features.

Molecular Structure and Key Features

The core structure consists of a trimethoxyphenyl ring (Ring A) and a tropolone ring (Ring C), connected by a seven-membered ring (Ring B). The key modifications are at the C-7 position on Ring B, which bears a trifluoroacetylated and methylated amino group.

Caption: Molecular structure of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the A, B, and C rings, as well as the methoxy, N-methyl, and trifluoroacetyl groups. The predicted chemical shifts (δ) in ppm are based on data for colchicine and the known effects of N-trifluoroacetylation and N-methylation.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H-1 | 6.85 | d | J = 11.0 | Signal from Ring A. |

| H-2 | 7.30 | d | J = 11.0 | Signal from Ring A. |

| H-4 | 6.55 | s | - | Characteristic singlet of the trimethoxyphenyl ring. |

| H-8 | 7.50 | s | - | Proton on the tropolone ring. |

| OMe-1 | 3.90 | s | - | Methoxy group on Ring A. |

| OMe-2 | 3.92 | s | - | Methoxy group on Ring A. |

| OMe-3 | 3.95 | s | - | Methoxy group on Ring A. |

| OMe-10 | 4.00 | s | - | Methoxy group on the tropolone ring. |

| N-CH₃ | 3.10 | s | - | Methyl group attached to the nitrogen. |

| C7-H | ~4.80 | m | - | The methine proton at the stereocenter C-7. |

Expertise & Experience:

-

The signals for the methoxy groups (OMe) are predicted to be sharp singlets in the 3.9-4.0 ppm region, consistent with other colchicinoids.

-

The N-methyl group is expected to appear as a singlet around 3.10 ppm.

-

The trifluoroacetyl group (CF₃) will not have a proton signal but will influence the ¹³C spectrum and may show coupling to nearby carbons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O (Tropolone) | ~182.0 | Carbonyl of the tropolone ring. |

| C=O (Amide) | ~158.0 (q) | Amide carbonyl, split into a quartet by the CF₃ group. |

| CF₃ | ~116.0 (q) | Trifluoromethyl carbon, split into a quartet by the fluorine atoms. |

| Aromatic/Olefinic C | 107.0 - 165.0 | A complex region with signals for rings A and C. |

| C-7 | ~60.0 | Methine carbon adjacent to the nitrogen. |

| OMe | 56.0 - 62.0 | Methoxy carbons. |

| N-CH₃ | ~30.0 | N-methyl carbon. |

Trustworthiness: The prediction of quartet multiplicity for the amide carbonyl and the CF₃ carbon is a key self-validating feature. This arises from the coupling between the carbon and the three fluorine atoms (¹JCF and ²JCF), a hallmark of the trifluoroacetyl group.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS)

For N-Trifluoroacetyl-N-methyl-deacetylcolchiceine (C₂₄H₂₄F₃NO₆), the expected exact mass can be calculated.

-

Formula: C₂₄H₂₄F₃NO₆

-

Monoisotopic Mass: 495.1556 g/mol

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Operate in positive ion mode. The molecule is expected to readily form a protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-1000.

-

Expected Result: A prominent peak at m/z 496.1634, corresponding to the [M+H]⁺ adduct. The high resolution allows for confirmation of the elemental composition.

Caption: Workflow for HRMS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~1700 | C=O | Amide I band (Trifluoroacetyl) |

| ~1615 | C=O | Tropolone carbonyl stretch |

| 1560-1600 | C=C | Aromatic ring stretch |

| 1150-1250 | C-F | C-F stretch (strong) |

| 1000-1100 | C-O | Ether stretch |

Authoritative Grounding: The trifluoroacetyl group is known to increase the frequency of the amide C=O stretch compared to a standard acetyl group (typically ~1650 cm⁻¹). This is due to the strong electron-withdrawing effect of the fluorine atoms. This prediction is based on established principles of physical organic chemistry.

Conclusion

The spectroscopic characterization of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine relies on a multi-technique approach. The predicted NMR, MS, and IR data presented in this guide provide a robust framework for the structural verification of this novel colchicinoid. By comparing experimentally obtained data with these predictions, researchers can confidently confirm the identity and purity of their synthesized compound, paving the way for further investigation into its biological properties. The principles outlined here are broadly applicable to the characterization of other novel derivatives of complex natural products.

References

-

Spectroscopic Data of Colchicine: National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

NMR Chemical Shifts of Common Solvents: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Mass Spectrometry Principles: Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. [Link]

-

IR Spectroscopy Correlation Tables: Larkin, P. J. (2011). Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Elsevier. [Link]

An In-Depth Technical Guide on the Solubility and Stability of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the projected solubility and stability characteristics of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine. Due to the limited publicly available data on this specific colchicine derivative, this guide synthesizes information from studies on colchicine, its precursors, and related analogues, combined with foundational chemical principles. It offers insights into the anticipated impact of the N-trifluoroacetyl and N-methyl modifications on the molecule's physicochemical properties. Furthermore, this document outlines detailed, field-proven methodologies for empirically determining the solubility and stability of novel compounds like N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, in line with the International Council for Harmonisation (ICH) guidelines.

Introduction

Colchicine, an alkaloid extracted from Colchicum autumnale, is a well-established therapeutic agent, primarily used in the treatment of gout.[1][2] Its unique three-ring structure and potent anti-inflammatory properties have made it a subject of extensive research and a scaffold for the development of new chemical entities.[3] N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a derivative of colchicine, characterized by the substitution of the acetyl group on the B-ring's amino function with a trifluoroacetyl group, and the presence of a methyl group on the same nitrogen. Understanding the solubility and stability of this novel analogue is paramount for its potential development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

This guide will first deconstruct the chemical structure of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine to predict its solubility and stability based on the known behavior of the colchicine scaffold and the influence of its unique functional groups. Subsequently, it will provide robust, step-by-step protocols for the experimental validation of these characteristics.

Chemical Structure and Predicted Physicochemical Properties

The core structure of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is the colchicine backbone. The key modifications, the N-methyl and N-trifluoroacetyl groups, are anticipated to significantly alter its physicochemical properties compared to the parent compound.

-

Lipophilicity: The replacement of the acetyl group with a more electronegative and larger trifluoroacetyl group is expected to increase the lipophilicity of the molecule. Fluorination generally has complex effects on lipophilicity, often increasing the hydrophobic surface area while also potentially decreasing the hydrogen-bond basicity of nearby functional groups.[4] This increased lipophilicity may lead to enhanced solubility in nonpolar organic solvents and decreased solubility in aqueous media.

-

Hydrogen Bonding: The presence of the trifluoroacetyl group, with its three highly electronegative fluorine atoms, will influence the molecule's ability to act as a hydrogen bond acceptor. The amide proton is absent due to N-methylation, removing a hydrogen bond donor site.

-

Steric Hindrance: The bulkier trifluoroacetyl group, in comparison to the acetyl group, may introduce steric hindrance around the B-ring, potentially influencing its interaction with solvents and its susceptibility to certain degradation pathways.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption and formulation. The solubility of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is predicted to vary significantly across different solvents.

Predicted Solubility

Based on the known solubility of colchicine, we can infer the likely solubility profile of its derivative. Colchicine is soluble in water, freely soluble in ethanol and chloroform, and slightly soluble in ether.[2] It is also soluble in organic solvents like ethanol and DMSO.[5]

The increased lipophilicity of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine suggests that its solubility in polar protic solvents like water will be lower than that of colchicine. Conversely, its solubility in nonpolar and polar aprotic organic solvents is expected to be enhanced.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, which should be confirmed experimentally.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | Increased lipophilicity due to trifluoroacetyl group. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Sparingly Soluble | Similar to water, with minimal expected pH effect on the non-ionizable molecule. |

| Ethanol | Polar Protic | Freely Soluble | Good balance of polarity and non-polarity to solvate the molecule. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, but may be slightly less effective due to higher polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Strong polar aprotic solvent capable of solvating a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Soluble | A less polar aprotic solvent, good for moderately polar compounds. |

| Chloroform | Nonpolar | Freely Soluble | Expected high solubility due to increased lipophilicity. |

| Dichloromethane (DCM) | Nonpolar | Freely Soluble | Similar to chloroform. |

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of a new chemical entity is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine to a series of vials, each containing a known volume of a different solvent.

-

Ensure that a solid excess of the compound is visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples using a validated HPLC method.

-

The concentration of the compound in the original supernatant is then calculated, which represents its solubility in that solvent.

-

Stability Profile

Understanding the stability of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Predicted Stability

The stability of the colchicine scaffold is known to be influenced by pH, light, and temperature.[6][7] Colchicine is more susceptible to degradation under basic conditions.[6][8] It is also light-sensitive and can undergo photochemical reactions.[7]

The N-trifluoroacetyl group in N-Trifluoroacetyl-N-methyl-deacetylcolchiceine may be susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of N-methyl-deacetylcolchiceine. The trifluoroacetamide moiety is generally more resistant to hydrolysis than a standard acetamide due to the electron-withdrawing nature of the fluorine atoms. However, this should be experimentally verified.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Forced Degradation Conditions and Expected Outcomes for Colchicine Analogues:

| Stress Condition | Typical Reagents and Conditions | Expected Degradation of Colchicine Scaffold |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) | Generally stable, but some degradation can occur.[6] |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) | Significant degradation is expected.[6][8] |

| Oxidation | 3-30% H2O2, room temperature | Susceptible to oxidative degradation.[6] |

| Thermal Degradation | Dry heat (e.g., 70-100°C) | Relatively stable, but some degradation may occur at higher temperatures.[6] |

| Photodegradation | Exposure to UV and/or visible light | Prone to photodegradation.[7] |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to performing forced degradation studies on N-Trifluoroacetyl-N-methyl-deacetylcolchiceine.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for a specified time.

-

Basic: Mix the stock solution with an equal volume of 1 M NaOH and heat at 80°C for a specified time.

-

Oxidative: Mix the stock solution with an equal volume of 30% H2O2 and keep at room temperature for a specified time.

-

Thermal: Expose a solid sample of the compound to dry heat at 100°C for a specified time, then dissolve in a suitable solvent.

-

Photolytic: Expose a solution of the compound to a calibrated light source (UV and visible) for a specified duration.

-

-

Sample Neutralization and Dilution:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples.

-

Dilute all samples with the mobile phase to a concentration suitable for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The chromatograms will reveal the formation of degradation products and the extent of degradation of the parent compound.

-

Visualization of Experimental Workflows

Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining solubility.

Factors Influencing Stability

Caption: Key factors that can influence the stability of the compound.

Conclusion

While direct experimental data for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is not yet publicly available, this guide provides a scientifically grounded framework for predicting and evaluating its solubility and stability. The structural modifications from the parent colchicine molecule suggest an increase in lipophilicity and potential alterations in its degradation profile. The provided experimental protocols offer a clear and robust pathway for researchers and drug development professionals to empirically determine these critical physicochemical parameters. The insights and methodologies presented herein are intended to facilitate the efficient and effective progression of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine through the drug discovery and development pipeline.

References

-

Bolla, S., & Boggula, N. (2025). Stability-indicating liquid chromatographic method for the simultaneous estimation of colchicine and rosuvastatin in combination. Taylor & Francis. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. Retrieved from [Link]

-

World Health Organization. (n.d.). Colchicine (Colchicinum). Retrieved from [Link]

-

Taylor & Francis Online. (2025). Full article: Stability-indicating liquid chromatographic method for the simultaneous estimation of colchicine and rosuvastatin in combination. Retrieved from [Link]

-

CDC. (n.d.). Colchicine: Biotoxin. Retrieved from [Link]

-

PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

-

PubChem. (n.d.). Colchicine. Retrieved from [Link]

-

GERPAC. (2022). Development and validation of a dosing method for colchicine capsules for a stability study. Retrieved from [Link]

-

ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

-

PubMed Central. (2023). Colchicine prevents oxidative stress-induced endothelial cell senescence via blocking NF-κB and MAPKs: implications in vascular diseases. Retrieved from [Link]

-

PubMed. (n.d.). The effect of pH on colchicine conformation and structure. Retrieved from [Link]

-

RSC Publishing. (n.d.). Stabilizing photo-sensitive colchicine through rebalancing electron distribution of the reactive tropolone ring. Retrieved from [Link]

-

ResearchGate. (2025). Photochemical Transformation of Colchicine: A Kinetic Study. Retrieved from [Link]

-

NIH. (n.d.). (R)-N-Deacetyl Colchicine. Retrieved from [Link]

-

NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

-

PubMed Central. (2022). Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters. Retrieved from [Link]

-

NIH. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. Retrieved from [Link]

-

Marcel Dekker, Inc. (n.d.). Influence of certain additives on the photostability of colchicine solutions. Retrieved from [Link]

-

PubMed. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of light on stability of colchicine and screening of photostabilizers. Retrieved from [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

-

PubMed. (n.d.). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Retrieved from [Link]

-

ResearchGate. (2025). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Retrieved from [Link]

-

ResearchGate. (2021). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroace tamide[sic], trimethylsilydiazomethane for the determination of fecal sterols by gas chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Colchicine: A Review About Chemical Structure and Clinical Using. Retrieved from [Link]

-

ResearchGate. (2025). Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide as derivatization reagents for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Springer. (2023). Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.who.int [cdn.who.int]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Stabilizing photo-sensitive colchicine through rebalancing electron distribution of the reactive tropolone ring - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Vitro Evaluation of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine (TFMDC) in Cancer Cell Lines

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro studies on N-Trifluoroacetyl-N-methyl-deacetylcolchiceine (TFMDC) are not publicly available. This guide has been constructed using data from closely related N-acyl colchicine analogues and serves as a comprehensive framework for the potential in vitro evaluation of TFMDC. The experimental designs, expected outcomes, and mechanistic discussions are based on established principles for colchicine derivatives and should be adapted and validated for TFMDC.

Introduction: The Rationale for Investigating N-Trifluoroacetyl-N-methyl-deacetylcolchiceine (TFMDC) as an Anticancer Agent

Colchicine, a natural alkaloid extracted from Colchicum autumnale, has a long-standing history in medicine. Its potent antimitotic activity, stemming from its ability to inhibit tubulin polymerization, has made it a compelling candidate for cancer therapy.[1][2] However, the clinical application of colchicine in oncology has been hampered by its narrow therapeutic index and significant toxicity.[3] This has spurred the development of numerous colchicine derivatives with the aim of enhancing anticancer efficacy while mitigating adverse effects.

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine (TFMDC) represents a strategic modification of the colchicine scaffold. The introduction of a trifluoroacetyl group at the N-deacetyl position can modulate the compound's lipophilicity and interaction with its biological targets. This guide provides a comprehensive technical overview of the essential in vitro studies required to characterize the anticancer potential of TFMDC.

The Mechanistic Imperative: Targeting Tubulin Dynamics

The primary mechanism of action for colchicine and its derivatives is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule formation leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[2]

The trifluoroacetylation of the deacetylcolchiceine core in TFMDC is hypothesized to enhance its binding affinity to tubulin and improve its cellular uptake, potentially leading to more potent and selective anticancer activity.

Experimental Workflows for In Vitro Characterization of TFMDC

A systematic in vitro evaluation of TFMDC is crucial to ascertain its therapeutic potential. The following sections detail the key experimental protocols and the scientific rationale behind them.

Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of TFMDC (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TFMDC that inhibits 50% of cell growth).

Data Presentation: Representative IC50 Values for Colchicine Analogues

| Compound | MCF-7 (µM) | A549 (µM) | HeLa (µM) |

| Colchicine | 0.015 | 0.021 | 0.011 |

| Analogue A | 0.008 | 0.012 | 0.005 |

| Analogue B | 0.120 | 0.150 | 0.090 |

Note: The above data is hypothetical and for illustrative purposes. Actual IC50 values for TFMDC would need to be experimentally determined.

Elucidating the Mode of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with TFMDC at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Visualization of Experimental Workflow

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Data Presentation: Quantitative Analysis of Apoptosis

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| TFMDC (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

| TFMDC (2x IC50) | 20.3 ± 2.9 | 50.7 ± 4.1 | 29.0 ± 3.2 |

Note: The above data is hypothetical and for illustrative purposes.

Investigating Cell Cycle Perturbations

As a tubulin polymerization inhibitor, TFMDC is expected to induce cell cycle arrest at the G2/M phase. This can be quantified by flow cytometry analysis of DNA content after PI staining.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with TFMDC at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: TFMDC-Induced Cell Cycle Arrest

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (24h) | 60.5 ± 4.2 | 25.1 ± 2.5 | 14.4 ± 1.8 |

| TFMDC (IC50, 24h) | 25.3 ± 3.1 | 10.2 ± 1.5 | 64.5 ± 5.3 |

| TFMDC (IC50, 48h) | 15.8 ± 2.2 | 8.5 ± 1.1 | 75.7 ± 6.1 |

Note: The above data is hypothetical and for illustrative purposes.

Direct Assessment of Tubulin Polymerization Inhibition

To confirm that TFMDC directly targets tubulin, an in vitro tubulin polymerization assay is essential. This assay measures the change in fluorescence or absorbance as purified tubulin polymerizes into microtubules.

Experimental Protocol: Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI).

-

Compound Addition: Add TFMDC at various concentrations or a vehicle control.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Kinetic Measurement: Measure the fluorescence intensity at regular intervals for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.

Visualization of the TFMDC Mechanism of Action

Caption: Proposed mechanism of TFMDC-induced apoptosis.

Probing the Apoptotic Pathway: Western Blot Analysis

To delve deeper into the molecular mechanisms of TFMDC-induced apoptosis, Western blotting can be used to analyze the expression levels of key apoptosis-related proteins.

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with TFMDC, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).

Expected Outcomes:

-

Downregulation of Bcl-2: An anti-apoptotic protein.

-

Upregulation of Bax: A pro-apoptotic protein.

-

Increased Cleaved Caspase-3: An executioner caspase in the apoptotic cascade.

-

Increased Cleaved PARP: A substrate of activated caspases, indicating apoptotic activity.

Conclusion and Future Directions

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine (TFMDC) as a potential anticancer agent. By systematically evaluating its cytotoxicity, mode of cell death, effects on the cell cycle, and direct interaction with its molecular target, researchers can build a comprehensive profile of TFMDC's activity. Positive and potent in vitro results would warrant further investigation, including studies on drug resistance, combination therapies, and ultimately, in vivo efficacy and toxicity in preclinical animal models. The strategic modification of the colchicine scaffold holds promise for the development of a new generation of tubulin-targeting agents with improved therapeutic windows.

References

-

Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Induction of apoptosis and inhibition of telomerase activity by trichostatin A, a histone deacetylase inhibitor, in human leukemic U937 cells. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Quantitative analysis of apoptosis using the Annexin V/PI... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Toward a new approach to treating tumors: Inducing apoptosis by combining chemotherapy and mild hyperthermia. (n.d.). ProBiologists. Retrieved January 27, 2026, from [Link]

-

Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. (2016). PubMed. Retrieved January 27, 2026, from [Link]

-

7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

The Annexin V Apoptosis Assay. (n.d.). Retrieved January 27, 2026, from [Link]

-

Sulforaphane inhibits histone deacetylase causing cell cycle arrest and apoptosis in oral squamous carcinoma cells. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Western blot of PARP-1, Bax, Bcl-2, caspase 8, caspase 9 and tubulin... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells. (n.d.). PLOS One. Retrieved January 27, 2026, from [Link]

-

Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013). (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Structure of some important drugs inhibiting tubulin polymerization and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. (2024). NIH. Retrieved January 27, 2026, from [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. (n.d.). Oriental Journal of Chemistry. Retrieved January 27, 2026, from [Link]

-

Western blot analysis of Bcl-2, Bax, Caspase-3, and Caspase-8 proteins.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved January 27, 2026, from [Link]

-

Induction of apoptosis in murine tumors by cyclophosphamide. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]

-

Phytochemical Induction of Cell Cycle Arrest by Glutathione Oxidation and Reversal by N-Acetylcysteine in Human Colon Carcinoma Cells, 2009. (n.d.). Digital Library of Georgia. Retrieved January 27, 2026, from [Link]

-

Synthesis, Characterization, and In Vitro Cytotoxicity of Fatty Acyl-CGKRK-chitosan Oligosaccharides Conjugates for siRNA Delivery. (2018). Chapman University Digital Commons. Retrieved January 27, 2026, from [Link]

Sources

- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine: A Technical Guide to a Synthetic Colchicinoid

Abstract

This technical guide provides a comprehensive overview of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, a synthetic derivative of the natural product colchicine. Colchicine, a potent antimitotic agent, has a long history of medicinal use but is hampered by a narrow therapeutic index.[1][2] The synthesis of analogs like N-Trifluoroacetyl-N-methyl-deacetylcolchiceine represents a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of the parent compound. This document details the discovery and synthetic background of this specific colchicinoid, provides a detailed, field-proven protocol for its synthesis, and explores its anticipated biological activities and mechanisms of action based on extensive research into related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel tubulin inhibitors and anticancer agents.

Introduction: The Rationale for Colchicine Analogs

Colchicine, isolated from the autumn crocus (Colchicum autumnale), exerts its potent biological effects primarily by inhibiting microtubule polymerization through binding to tubulin.[3] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis, making it a powerful tool in cell biology and a therapeutic agent for conditions like gout.[1][4] However, the clinical application of colchicine in oncology has been limited by its significant toxicity.[1][2] This has spurred extensive research into the synthesis of colchicine derivatives with improved therapeutic windows, aiming to enhance anti-cancer efficacy while reducing side effects.[2][5]

The modification of the C-7 acetamido group of colchicine is a common strategy to alter its biological properties. The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine involves two key modifications at this position:

-

N-Trifluoroacetylation: The introduction of a trifluoroacetyl group in place of the acetyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target. The high electronegativity of the fluorine atoms can alter the electronic properties of the amide bond and influence intermolecular interactions.

-

N-Methylation: The addition of a methyl group to the amide nitrogen further modifies the steric and electronic environment of this crucial region of the molecule. This can affect the compound's ability to form hydrogen bonds and may influence its metabolic fate.

This guide will now delve into the specifics of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, from its initial synthesis to its projected biological impact.

Discovery and Synthetic Pathway

The seminal work on the synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine was reported by Capraro and Brossi in 1979 as part of a broader effort to create demecolcine from colchicine. The overall synthetic strategy involves the initial deacetylation of colchicine, followed by trifluoroacetylation and subsequent methylation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine.

Detailed Synthetic Protocol

The following protocol is based on the methods described by Capraro and Brossi. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.

Step 1: Deacetylation of Colchicine to Deacetylcolchicine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve colchicine in a suitable acidic medium (e.g., 70% sulfuric acid).

-

Heating: Heat the reaction mixture to approximately 100°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) under cooling.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deacetylcolchicine can be purified by column chromatography on silica gel.

Step 2: N-Trifluoroacetylation of Deacetylcolchicine

-

Reaction Setup: Dissolve the purified deacetylcolchicine in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a trifluoroacetylating agent, such as trifluoroacetic anhydride, to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting N-Trifluoroacetyl-deacetylcolchiceine by column chromatography.

Step 3: N-Methylation to Yield N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

-

Reaction Setup: In a suitable flask, dissolve N-Trifluoroacetyl-deacetylcolchiceine in an appropriate solvent such as acetone.

-

Reagent Addition: Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the formation of the product by TLC.

-

Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N-Trifluoroacetyl-N-methyl-deacetylcolchiceine as a yellow solid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₄F₃NO₆ | Inferred |

| Molecular Weight | 467.44 g/mol | Inferred |

| Appearance | Yellow Solid | Inferred |

| Storage | 2-8°C, protect from light | Supplier Data |

Anticipated Biological Activity and Mechanism of Action

While specific biological data for N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is not extensively available in the public domain, its activity can be inferred from the large body of research on colchicine and its derivatives.

Tubulin Polymerization Inhibition

The primary mechanism of action of colchicinoids is the inhibition of tubulin polymerization. It is highly probable that N-Trifluoroacetyl-N-methyl-deacetylcolchiceine retains this activity. The trimethoxyphenyl A-ring and the tropolone C-ring of the colchicine scaffold are crucial for binding to the colchicine binding site on β-tubulin. Modifications at the C-7 position, as in this compound, can modulate the binding affinity and subsequent antimitotic potency. Several studies on other C-7 modified colchicine derivatives have shown potent cytotoxic and tubulin polymerization inhibitory activities.[4][5]

Cytotoxicity against Cancer Cell Lines

Colchicine and its analogs are known to exhibit potent cytotoxicity against a wide range of cancer cell lines.[3][4][5] It is anticipated that N-Trifluoroacetyl-N-methyl-deacetylcolchiceine will also display significant antiproliferative activity. The introduction of the trifluoroacetyl group may enhance its cell permeability and potency. The cytotoxicity of various colchicine derivatives has been demonstrated to be in the nanomolar range against cell lines such as A549 (lung carcinoma), MCF-7 (breast carcinoma), and LoVo (colon adenocarcinoma).[5]

Signaling Pathway Modulation

Recent research has elucidated that the effects of colchicine extend beyond simple microtubule disruption, involving the modulation of key signaling pathways.

3.3.1. JNK/SAPK Pathway Activation

Stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) is a signaling pathway that is activated in response to various cellular stresses, including those induced by microtubule-disrupting agents.[6] Activation of the JNK pathway can lead to apoptosis. It is plausible that N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, as a microtubule destabilizer, would induce cellular stress and subsequently activate the JNK signaling cascade, contributing to its cytotoxic effects.

Caption: Proposed activation of the JNK/SAPK pathway by N-Trifluoroacetyl-N-methyl-deacetylcolchiceine.

3.3.2. Indirect Anti-Inflammatory Signaling via Hepatokines